molecular formula C9H14Cl2N2 B2512711 N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride CAS No. 1609403-18-0

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride

Cat. No. B2512711
CAS RN: 1609403-18-0
M. Wt: 221.13
InChI Key: FETFJKSMCFPDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a cyclopropane-containing amine that has been synthesized and studied extensively in recent years.

Scientific Research Applications

Bioactivity and Synthesis

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is explored for its biological activity, often through the synthesis of various derivatives. For instance, studies have demonstrated that certain derivatives of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acid, exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009). Additionally, polysubstituted cyclopropane derivatives, synthesized from pyridine and other reagents, showed significant antimicrobial and nematicidal activities, particularly those derived from 2-hydroxybenzaldehyde and 4-(dimethylamino)benzaldehyde (Banothu et al., 2015).

Mechanistic Studies

Research into the mechanistic aspects of compounds containing cyclopropanamine is also significant. One study reported the synthesis of a 13C labeled N-cyclopropylamine tetrahydropyridine derivative, aiding in monoamine oxidase (MAO) and Cyt P450 enzymes mechanistic studies (Kuttab & Mabic, 2002). Another research investigated the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, contributing to the understanding of enzyme catalysis and intermediate formation in biochemical reactions (Shaffer et al., 2001).

Synthetic Applications

The compound's derivatives have various synthetic applications. For example, a study discussed the synthesis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione using microwave irradiation, demonstrating its potential in organic synthesis and pharmaceuticals (Feng et al., 2005). Another example includes the use of a cyclopropylbismuth reagent for direct N-cyclopropylation of cyclic amides and azoles, showcasing advancements in organic synthesis methodologies (Gagnon et al., 2007).

Therapeutic Potential

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride and its derivatives are explored for potential therapeutic applications. A patent application discussed the use of functionalized cyclopropanamine inhibitors of LSD1 for treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h3-6,9,11H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFJKSMCFPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.